Cas no 1509083-82-2 (Ethyl 5-bromo-4-fluoro-2-iodobenzoate)

Ethyl 5-bromo-4-fluoro-2-iodobenzoate is a halogenated benzoate ester with a versatile structure, serving as a valuable intermediate in organic synthesis. Its multi-substituted aromatic ring, featuring bromo, fluoro, and iodo functional groups, enables selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecules. The ethyl ester group enhances solubility in organic solvents, simplifying handling and purification. This compound is particularly useful in pharmaceutical and agrochemical research, where halogenated aromatics are key precursors. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for targeted functionalization in medicinal chemistry and material science applications.
Ethyl 5-bromo-4-fluoro-2-iodobenzoate structure
1509083-82-2 structure
Product Name:Ethyl 5-bromo-4-fluoro-2-iodobenzoate
CAS No:1509083-82-2
MF:C9H7BrFIO2
MW:372.957557916641
MDL:MFCD24107063
CID:4603014
PubChem ID:81429571
Update Time:2025-10-28

Ethyl 5-bromo-4-fluoro-2-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-bromo-4-fluoro-2-iodobenzoate
    • Z2235790712
    • Ethyl 5-bromo-4-fluoro-2-iodobenzoate
    • MDL: MFCD24107063
    • Inchi: 1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3
    • InChI Key: BKEZKQXIWHPMCV-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=CC=1C(=O)OCC)Br)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3

Ethyl 5-bromo-4-fluoro-2-iodobenzoate Pricemore >>

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Additional information on Ethyl 5-bromo-4-fluoro-2-iodobenzoate

Ethyl 5-bromo-4-fluoro-2-iodobenzoate (CAS No. 1509083-82-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-bromo-4-fluoro-2-iodobenzoate (CAS No. 1509083-82-2) is a highly valuable intermediate in the realm of pharmaceutical synthesis, characterized by its unique structural properties that make it indispensable in the development of novel therapeutic agents. This compound, featuring a benzene ring substituted with bromine, fluorine, and iodine atoms, offers a rich scaffold for further chemical modifications, enabling the creation of molecules with tailored biological activities.

The significance of this compound lies in its ability to serve as a building block for the synthesis of complex organic molecules. The presence of multiple halogen atoms on the aromatic ring enhances its reactivity, making it an ideal candidate for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Ethyl 5-bromo-4-fluoro-2-iodobenzoate has emerged as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The bromo and iodo substituents provide excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores at specific positions on the benzene ring.

One notable application of Ethyl 5-bromo-4-fluoro-2-iodobenzoate is in the development of antiviral agents. The structural motif present in this compound has been explored in the synthesis of inhibitors for viral proteases and polymerases. For instance, recent studies have demonstrated its utility in generating derivatives that exhibit potent antiviral activity against RNA viruses by inhibiting critical enzymatic steps in their replication cycle.

The fluorine atom in Ethyl 5-bromo-4-fluoro-2-iodobenzoate adds an additional layer of complexity to its synthetic utility. Fluorinated aromatic compounds are known to exhibit enhanced metabolic stability and improved pharmacokinetic profiles upon incorporation into drug candidates. This property has made it a preferred choice for medicinal chemists seeking to optimize the bioavailability and duration of action of their lead compounds.

The versatility of Ethyl 5-bromo-4-fluoro-2-iodobenzoate extends beyond its role as a synthetic intermediate. It has also been employed in materials science research, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of the bromo and fluoro groups influences the electronic properties of the resulting materials, making them suitable for applications requiring precise control over charge transport and luminescence.

In conclusion, Ethyl 5-bromo-4-fluoro-2-iodobenzoate (CAS No. 1509083-82-2) represents a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and reactivity profile make it an invaluable tool for medicinal chemists and materials scientists alike. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is only set to grow.

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